molecular formula C8H14N2O3 B13816747 tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate

tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate

Cat. No.: B13816747
M. Wt: 186.21 g/mol
InChI Key: QQWZKCXNCNXPLI-XQRVVYSFSA-N
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Description

tert-Butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group under various reaction conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine (Et3N) and pyridine. The reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the efficiency of the reaction by providing electrophilic activation of di-tert-butyl dicarbonate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl carbamates can undergo oxidation reactions using reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides (R-X) and acyl chlorides (RCOCl).

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/pyridine

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RCOCl, RCHO, CH3I

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

Chemistry: tert-Butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate is widely used as a protecting group for amines in peptide synthesis. It allows for selective deprotection under acidic conditions without affecting other functional groups .

Biology: In biological research, this compound is used to protect amino groups in biomolecules, facilitating the study of protein structure and function. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .

Medicine: In medicinal chemistry, tert-butyl carbamates are used in the design of prodrugs. The protecting group can be removed in vivo to release the active drug, improving its bioavailability and stability .

Industry: Industrially, tert-butyl carbamates are used in the synthesis of agrochemicals, pharmaceuticals, and polymers. They provide a versatile platform for the development of new materials and chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. Deprotection is typically achieved under acidic conditions, where the tert-butyl group is cleaved to release the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethylenediamine
  • N-(6-aminohexyl)carbamic acid tert-butyl ester

Comparison: tert-Butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate is unique in its ability to provide both steric protection and stability under a wide range of reaction conditions. Compared to other similar compounds, it offers enhanced selectivity and efficiency in protecting amino groups, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

tert-butyl N-[(Z)-1-amino-3-oxoprop-1-en-2-yl]carbamate

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h4-5H,9H2,1-3H3,(H,10,12)/b6-4-

InChI Key

QQWZKCXNCNXPLI-XQRVVYSFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\N)/C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(=CN)C=O

Origin of Product

United States

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